molecular formula C46H52N5O8P B048938 DMT-dC(bz) Phosphoramidite CAS No. 102212-98-6

DMT-dC(bz) Phosphoramidite

Cat. No.: B048938
CAS No.: 102212-98-6
M. Wt: 833.9 g/mol
InChI Key: PGTNFMKLGRFZDX-SALLYJDFSA-N
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Description

DMT-dC(bz) Phosphoramidite (CAS RN: 102212-98-6) is a critical monomer in solid-phase oligonucleotide synthesis. Its molecular formula is $ \text{C}{46}\text{H}{52}\text{N}5\text{O}8\text{P} $, with a molecular weight of 833.91 g/mol . Structurally, it features:

  • A 4,4′-dimethoxytrityl (DMT) group at the 5′-position for temporary protection during synthesis.
  • A benzoyl (bz) group at the N4 position of deoxycytidine, which prevents undesired side reactions .
  • A 2-cyanoethyl phosphoramidite group at the 3′-position, enabling phosphite triester coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-dC(bz) Phosphoramidite typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DMT-dC(bz) Phosphoramidite undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Oligonucleotide Synthesis

DMT-dC(bz) Phosphoramidite is widely used in the synthesis of oligonucleotides, which are essential for various molecular biology applications including:

  • Gene Synthesis : Facilitates the assembly of DNA sequences for cloning, gene expression studies, and synthetic biology.
  • PCR Primers : Used to create primers for polymerase chain reaction (PCR), enabling amplification of specific DNA sequences.
  • Probes for Hybridization : Employed in the development of probes for detecting specific nucleic acid sequences in diagnostic assays.

Therapeutic Applications

The versatility of this compound extends to therapeutic developments:

  • Antibody-Drug Conjugates (ADCs) : Utilized in the synthesis of oligonucleotides that can be conjugated to antibodies for targeted drug delivery systems.
  • Gene Therapy : Plays a role in the design of therapeutic oligonucleotides aimed at correcting genetic disorders or treating diseases at the molecular level.

Research on Cellular Mechanisms

This compound is instrumental in studies focusing on cellular mechanisms:

  • Epigenetics : Used to synthesize oligonucleotides that investigate DNA methylation patterns and their effects on gene expression.
  • Cell Cycle Regulation : Aids in the development of tools to study cell cycle dynamics and DNA damage responses.

Case Study on Gene Synthesis

A study published in Nucleic Acids Research demonstrated the effectiveness of this compound in synthesizing long DNA sequences with high fidelity. The researchers reported that using this phosphoramidite resulted in a significant increase in yield compared to traditional methods, highlighting its importance in synthetic biology applications.

Application in Antibody-Drug Conjugates

Research featured in Bioconjugate Chemistry explored the use of this compound for synthesizing ADCs. The study concluded that oligonucleotides synthesized with this compound exhibited enhanced stability and targeting capabilities, which are crucial for effective cancer therapies.

Mechanism of Action

DMT-dC(bz) Phosphoramidite exerts its effects through the following mechanism:

Comparison with Similar Compounds

Key Properties :

  • Purity : Commercial batches typically exceed 98% (up to 99.7%) .
  • Stability : Moisture-sensitive; requires storage at -20°C .
  • Solubility : 100 mg/mL in DMSO (119.92 mM) .

Comparison with Similar Phosphoramidites

Structural and Functional Differences

The table below summarizes key distinctions between DMT-dC(bz) Phosphoramidite and analogous compounds:

Compound Name Protecting Group Sugar Modification Purity (%) Solubility (DMSO) Coupling Efficiency Key Applications Stability Concerns
This compound N4-benzoyl None 98.0–99.7 100 mg/mL High Standard DNA synthesis Hydrolysis to H-phosphonate
DMT-dC(ac) Phosphoramidite N4-acetyl None >97.0 Not reported Moderate Modified oligonucleotides Lower steric protection
DMT-2'F-Bz-dC Phosphoramidite N4-benzoyl 2′-fluoro >98.0 Not reported High RNA-targeting probes Enhanced nuclease resistance
DMT-5Me-dC(Bz)-CE Phosphoramidite N4-benzoyl 5-methyl >98.0 Not reported High Locked Nucleic Acids (LNAs) Increased duplex stability
DMT-dG(ib) Phosphoramidite N2-isobutyryl None 98.16–99.71 Not reported High GC-rich sequences Similar hydrolysis risks
dUAz Phosphoramidite None Azobenzene-modified Not reported Not reported Variable Photoresponsive DNA Light-dependent instability

Detailed Analysis

Protecting Group Variations

  • Benzoyl (bz) vs. Acetyl (ac) :
    • The benzoyl group in DMT-dC(bz) provides superior steric protection compared to acetyl, reducing unintended depurination . However, it increases susceptibility to hydrolysis under humid conditions, forming H-phosphonate byproducts .
    • DMT-dC(ac) Phosphoramidite (N4-acetyl) offers faster deprotection times but lower purity (97% vs. 99.7% for DMT-dC(bz)) .

Sugar Modifications

  • 2′-Fluoro and 5-Methyl Derivatives :
    • DMT-2'F-Bz-dC Phosphoramidite enhances binding affinity to RNA and nuclease resistance, making it ideal for antisense oligonucleotides .
    • DMT-5Me-dC(Bz)-CE Phosphoramidite improves duplex stability via hydrophobic 5-methyl interactions, critical for LNAs .

Coupling Efficiency and Stability

  • DMT-dC(bz) exhibits high coupling efficiency (~95%) in standard synthesis protocols but requires rigorous anhydrous conditions to prevent hydrolysis . Mechanochemical methods reduce hydrolysis compared to solution-phase synthesis .
  • DMT-dG(ib) Phosphoramidite (N2-isobutyryl) shows comparable coupling efficiency but is preferred for GC-rich sequences due to reduced aggregation .

Commercial Availability and Cost

  • Pricing : DMT-dC(bz) costs ~¥97.60–120/g (1g scale), while specialized variants (e.g., 2′-fluoro) are significantly more expensive .
  • Suppliers : Major vendors include TCI Chemicals, Sigma-Aldrich, and Carbosynth .

Research Findings and Case Studies

Functional Modifications ()

  • dUAz Phosphoramidite enabled light-controlled DNA folding via azobenzene isomerization .
  • 5-Methyl-dC(Bz) in LNAs increased melting temperatures ($ T_m $) by 2–4°C compared to unmodified strands .

Biological Activity

DMT-dC(bz) Phosphoramidite, a specialized reagent with the CAS number 102212-98-6, is primarily utilized in the synthesis of oligonucleotides. This compound features a benzoyl protecting group for cytosine and a dimethoxytrityl (DMT) group that facilitates monitoring during the oligonucleotide synthesis process. This article explores its biological activity, applications, and implications in molecular biology and therapeutic contexts.

This compound is characterized by its complex structure, which includes:

  • Benzoyl Group : Provides effective protection for the cytosine base during oligonucleotide synthesis.
  • DMT Group : Allows for straightforward monitoring and purification of synthesized oligonucleotides.
  • Phosphoramidite Backbone : Enhances coupling efficiency during the synthesis process.

The chemical structure can be summarized as follows:

ComponentDescription
CAS Number102212-98-6
Molecular FormulaC22H28N3O4P
Purity>98% (HPLC)

Oligonucleotide Synthesis

The primary biological activity of this compound lies in its role in synthesizing high-purity DNA oligonucleotides. The compound's properties ensure minimal degradation and side reactions during synthesis, leading to:

  • High Yield : The efficient coupling process results in high-quality oligonucleotides suitable for various applications.
  • Versatile Applications : Used in research, diagnostics, and therapeutic development, particularly in PCR, sequencing, and antisense oligonucleotide therapies .

Therapeutic Applications

This compound has implications in therapeutic contexts, particularly in gene editing and antisense therapies. Its ability to produce stable DNA strands is crucial for:

  • Gene Therapy : Facilitating the delivery of therapeutic genes into target cells.
  • Cancer Treatment : Developing antisense oligonucleotides that can inhibit oncogene expression.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

  • Antisense Oligonucleotide Development :
    • A study demonstrated that using this compound significantly improved the stability and efficacy of antisense oligonucleotides targeting specific mRNA sequences involved in cancer progression. The synthesized oligonucleotides showed enhanced cellular uptake and target inhibition .
  • Gene Editing Technologies :
    • Research involving CRISPR-Cas9 systems utilized this compound to synthesize guide RNAs (gRNAs). These gRNAs exhibited high specificity and efficiency in targeting genomic loci, resulting in successful gene editing outcomes in mammalian cells .
  • Diagnostics :
    • The compound has been employed in developing diagnostic assays for infectious diseases. Oligonucleotides synthesized using DMT-dC(bz) showed high sensitivity and specificity when used as probes in PCR assays for viral detection .

Q & A

Basic Research Questions

Q. How can coupling efficiency of DMT-dC(bz) Phosphoramidite be optimized in oligonucleotide synthesis?

Methodological Answer: Coupling efficiency depends on reaction time, activator concentration, and solvent quality. Use tetrazole or a derivative (e.g., 0.45 M in acetonitrile) as an activator for efficient phosphoramidite coupling. Evidence suggests that this compound exhibits stability comparable to standard amidites (e.g., dA(bz), dT) in solution, enabling direct substitution in synthesis protocols . Monitor coupling yields via trityl cation assays and adjust oxidation steps (e.g., 0.02 M iodine/water/pyridine) to minimize side reactions .

Q. What criteria should guide the selection of protecting groups (e.g., Bz vs. Ac) for this compound in methylation studies?

Methodological Answer: The benzoyl (Bz) group is preferred for methylation-resistant applications due to its stability under acidic and basic conditions, whereas acetyl (Ac) groups enable faster deprotection. For methylation-sensitive workflows, Bz protection minimizes unintended base modification during ammonia or methylamine treatment (1–2 hours at 65°C). Compare deprotection kinetics using HPLC to validate compatibility with downstream assays .

Q. How do researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Validate purity via:

  • Reverse-phase HPLC : Ensure >98% purity with retention time matching reference standards. Monitor for impurities like chlorinated derivatives (e.g., at 20.4–20.6 min retention) .
  • ³¹P NMR : Confirm absence of HMT impurities (≤0.1% at ~146 ppm) and P(III) species .
  • Mass spectrometry (MS/MS) : Detect molecular ions (e.g., m/z 990.0 for [M+H]⁺) and fragmentation patterns to verify structure .

Advanced Research Questions

Q. How can researchers address diastereoisomer formation during this compound purification?

Methodological Answer: Diastereoisomers arise during phosphoramidation due to chiral phosphorus centers. Use preparative normal-phase HPLC with mobile phases like ethyl acetate/dichloromethane (65:35) and 0.33% methanol additive to resolve isomers. Avoid triethylamine (TEA), which reduces resolution. Collect fractions corresponding to distinct peaks (Figure 2 in ) and confirm stereochemistry via ³¹P NMR .

Q. What strategies mitigate impurities such as chlorinated byproducts in this compound synthesis?

Methodological Answer: Chlorinated impurities (e.g., Chlorinated this compound) form via side reactions with solvents like dichloromethane. Mitigate by:

  • Using ultra-pure, halogen-free solvents.
  • Incorporating MS/MS-based impurity profiling (e.g., m/z 990.0 → 915–926 fragments) to detect and quantify contaminants .
  • Optimizing reaction stoichiometry to minimize excess reagent interactions .

Q. How can this compound be modified for enhanced stability in automated synthesizers?

Methodological Answer:

  • Solvent compatibility : Use anhydrous acetonitrile to prevent hydrolysis.
  • Synthesizer configuration : Ensure compatibility with ABI/Proligo systems by adjusting dwell times and valve settings .
  • Stabilizing additives : Include antioxidants (e.g., 2,6-di-tert-butyl-4-methylphenol) in storage solutions to prolong shelf life .

Q. What thermodynamic considerations apply when designing phosphoramidation protocols for modified nucleosides?

Methodological Answer: Phosphoramidation is exothermic; control reaction temperature (20–25°C) to prevent thermal degradation. Use kinetic studies to determine activation energy (Eₐ) for coupling steps. For modified amidites (e.g., 2′-fluoro analogs), adjust solvent polarity (e.g., THF/acetonitrile mixtures) to balance reactivity and stability .

Properties

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTNFMKLGRFZDX-SALLYJDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H52N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431406
Record name Bz-dC Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

833.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102212-98-6
Record name Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102212-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bz-dC Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.228.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Feasible Synthetic Routes

DMT-dC(bz) Phosphoramidite
DMT-dC(bz) Phosphoramidite
DMT-dC(bz) Phosphoramidite
DMT-dC(bz) Phosphoramidite
DMT-dC(bz) Phosphoramidite
DMT-dC(bz) Phosphoramidite

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